molecular formula C12H12O B14668930 Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- CAS No. 51230-30-9

Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-

Cat. No.: B14668930
CAS No.: 51230-30-9
M. Wt: 172.22 g/mol
InChI Key: ZBXZKNUOTNBRIT-UHFFFAOYSA-N
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Description

Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 2-propenyl group and a 2-propynyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 2-propenyl halide in the presence of a strong base, followed by the introduction of the 2-propynyloxy group through a nucleophilic substitution reaction. The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Industrial Production Methods

Industrial production of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the propenyl and propynyloxy groups to their saturated counterparts.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the functional groups present and their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
  • Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
  • Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-

Uniqueness

Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- is unique due to the presence of both 2-propenyl and 2-propynyloxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

51230-30-9

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-prop-2-enyl-2-prop-2-ynoxybenzene

InChI

InChI=1S/C12H12O/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h2-3,5-6,8-9H,1,7,10H2

InChI Key

ZBXZKNUOTNBRIT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC#C

Origin of Product

United States

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